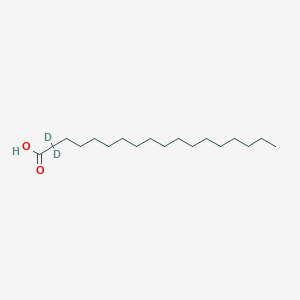

Stearic acid-d2

描述

属性

IUPAC Name |

2,2-dideuteriooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i17D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQXTHQIDYTFRH-FBCWWBABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00492800 | |

| Record name | (2,2-~2~H_2_)Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19905-58-9 | |

| Record name | (2,2-~2~H_2_)Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19905-58-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Stearic acid-d2 and its chemical structure?

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopic Labeling in Fatty Acid Analysis

Stearic acid (Octadecanoic acid) is an 18-carbon saturated fatty acid ubiquitous in animal and vegetable fats.[1] Its quantification in biological matrices is crucial for metabolic research, diagnostics, and understanding its role in cholesterol metabolism.[2] Stable isotope dilution mass spectrometry is the gold standard for this type of quantitative analysis, offering unparalleled accuracy and precision.[3] This is achieved by introducing a known quantity of a stable isotope-labeled analog of the analyte, such as Stearic acid-d2, into the sample at the earliest stage of preparation.[3]

This compound is a deuterated form of stearic acid, where two hydrogen atoms have been replaced by their heavy isotope, deuterium (B1214612).[2] This "heavy" standard is chemically and physically almost identical to its endogenous "light" counterpart, ensuring it behaves similarly throughout extraction, derivatization, and chromatographic analysis.[4] By measuring the final ratio of the light to heavy analyte using mass spectrometry, any variations or sample loss during the workflow can be precisely corrected for, ensuring highly accurate quantification.[3][4] This guide provides a comprehensive overview of this compound, its chemical properties, and its application as an internal standard in quantitative fatty acid analysis.

Chemical Identity and Properties

The most commonly available form of this compound is Octadecanoic-2,2-d₂ acid, where the two deuterium atoms are located on the carbon atom adjacent to the carboxyl group.[2][5]

Physicochemical Data

The following table summarizes the key quantitative data for Stearic acid-2,2-d2.

| Property | Value | Reference(s) |

| IUPAC Name | octadecanoic-2,2-d₂ acid | [2] |

| Synonyms | C18:0-d2, FA 18:0-d2, Octadecanoic Acid-d2 | [2] |

| CAS Number | 19905-58-9 | [2][6][7] |

| Molecular Formula | C₁₈H₃₄D₂O₂ | [2][5][6] |

| Molecular Weight | 286.5 g/mol (also cited as 286.49) | [2][5][8] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₂) | [2][6] |

| Formulation | Crystalline solid | [6] |

| SMILES | CCCCCCCCCCCCCCCCC([2H])([2H])C(O)=O | [2][7] |

Chemical Structure

The chemical structure of Stearic acid-2,2-d2 highlights the substitution of two hydrogen atoms with deuterium on the alpha-carbon.

References

- 1. Stearic acid - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound - Cayman Chemical [bioscience.co.uk]

- 7. This compound | C18:0-d2 | Stable Isotope | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 8. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Stearic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of deuterated stearic acid, with a focus on stearic acid-d35. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. This document includes a comparative analysis of the properties of stearic acid and its deuterated form, detailed experimental protocols for their characterization, and visualizations of relevant workflows and metabolic pathways.

Introduction

Stearic acid, a saturated fatty acid with an 18-carbon chain, is a common component of animal and vegetable fats.[1] Its deuterated counterpart, most commonly stearic acid-d35 (where 35 hydrogen atoms are replaced by deuterium), serves as an invaluable tool in various scientific disciplines. The near-identical chemical behavior of deuterated compounds to their non-deuterated analogues, combined with their mass difference, makes them ideal internal standards for quantitative analysis by mass spectrometry and as tracers in metabolic research.[2][3] Understanding the physical and chemical properties of both forms is crucial for the accurate design and interpretation of experiments.

Physical and Chemical Properties

The substitution of hydrogen with deuterium (B1214612) can lead to subtle changes in the physical properties of a molecule due to the greater mass of deuterium. The following tables summarize the key physical and chemical properties of stearic acid and deuterated stearic acid (stearic acid-d35).

Table 1: General Properties

| Property | Stearic Acid | Deuterated Stearic Acid (d35) |

| Chemical Formula | C₁₈H₃₆O₂[4] | C₁₈HD₃₅O₂[5][6] |

| Molecular Weight | 284.48 g/mol [7] | 319.7 g/mol [5][6] |

| Appearance | White, waxy solid[4][7] | White to off-white solid[8] |

| Odor | Mild, pungent, oily[7] | Odorless[8] |

Table 2: Physical Properties

| Property | Stearic Acid | Deuterated Stearic Acid (d35) |

| Melting Point | 69.3 °C[7] | 68-70 °C[8] |

| Boiling Point | 361 °C (decomposes)[1] | 361 °C[8] |

| Density | 0.9408 g/cm³ (20 °C), 0.847 g/cm³ (70 °C)[1] | Not available |

Table 3: Solubility

| Solvent | Stearic Acid Solubility | Deuterated Stearic Acid (d35) Solubility |

| Water | Insoluble[9] | Insoluble[8] |

| Ethanol | 2.25 g/100 g (20 °C)[10] | 20 mg/mL[5][6] |

| Chloroform | 15.54 g/100 g[10] | Soluble[8] |

| Ether | Soluble[9] | Soluble[8] |

| Acetone | 4.73 g/100 g[10] | Not available |

| Toluene | 13.61 g/100 g[10] | Not available |

| Dimethylformamide (DMF) | Not available | 30 mg/mL[5][6] |

| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL[11] | 10 mg/mL[5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize stearic acid and its deuterated analogues.

Synthesis of Deuterated Stearic Acid (Stearic Acid-d35)

Principle: The most common method for preparing fully deuterated stearic acid is through the catalytic hydrogenation of stearic acid using deuterium gas.

Methodology:

-

Preparation of Catalyst: A suitable catalyst, such as palladium on carbon (Pd/C), is activated.

-

Reaction Setup: Stearic acid is dissolved in an appropriate solvent (e.g., ethyl acetate) in a high-pressure reaction vessel. The activated catalyst is added to the solution.

-

Deuteration: The vessel is purged with deuterium gas (D₂) and then pressurized to a specific pressure. The reaction mixture is heated to a set temperature and stirred vigorously to ensure efficient mixing and reaction.[1]

-

Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or by measuring the uptake of deuterium gas.

-

Work-up: Once the reaction is complete, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to yield the crude deuterated stearic acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent to obtain high-purity stearic acid-d35.

Determination of Melting Point

Principle: The melting point is a key indicator of purity. For crystalline solids, a sharp melting range is indicative of high purity.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Determination of Solubility

Principle: The solubility of a substance in various solvents is determined by establishing an equilibrium between the dissolved and undissolved solute at a specific temperature.

Methodology (Gravimetric Method):

-

Sample Preparation: An excess amount of the fatty acid is added to a known volume of the solvent in a sealed container.[4]

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (this can range from a few hours to 24 hours).[12]

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[4]

-

Quantification: A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container. The solvent is then evaporated completely, and the container with the residue is weighed again. The difference in weight corresponds to the amount of dissolved fatty acid.[4]

-

Calculation: The solubility is then expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).[4]

Spectroscopic Analysis

Principle: FTIR spectroscopy identifies functional groups in a molecule based on their characteristic absorption of infrared radiation.

Methodology:

-

Sample Preparation: A small amount of the sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable infrared-transparent solvent.

-

Data Acquisition: The FTIR spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample holder or the pure solvent is also recorded and subtracted from the sample spectrum.[13]

-

Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For stearic acid, key peaks include the C=O stretch of the carboxylic acid group (~1700 cm⁻¹), the broad O-H stretch (~3000 cm⁻¹), and the C-H stretches of the alkyl chain (~2850-2960 cm⁻¹). In deuterated stearic acid, the C-D stretching vibrations will appear at lower wavenumbers (around 2100-2200 cm⁻¹) compared to the C-H stretches.

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. ¹H NMR is used to observe hydrogen nuclei, while ²H (or D) NMR is specific for deuterium.

Methodology:

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (for ¹H NMR) or a non-deuterated solvent (for ²H NMR) in an NMR tube. A reference standard like tetramethylsilane (B1202638) (TMS) is often added.[14]

-

Data Acquisition: The NMR spectrum is acquired on a high-field NMR spectrometer. For quantitative analysis, appropriate relaxation delays must be used.[14]

-

Analysis: The chemical shifts, integration of signals, and coupling patterns are analyzed to elucidate the molecular structure. In the ¹H NMR spectrum of stearic acid-d35, the signals corresponding to the alkyl chain protons would be absent. In the ²H NMR spectrum, signals corresponding to the different deuterium environments would be observed.[15]

Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Methodology:

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized using a suitable technique such as electrospray ionization (ESI) or electron ionization (EI). For fatty acid analysis, ESI in negative ion mode is common.[16]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion.

-

Analysis: The resulting mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. For stearic acid, this will be at m/z 284.48, while for stearic acid-d35, it will be at m/z 319.7. The high-resolution mass spectrum can be used to confirm the elemental composition.

Applications in Research and Drug Development

Deuterated stearic acid is a critical tool in metabolic research and drug development, primarily used for tracing the fate of fatty acids in biological systems and as an internal standard for accurate quantification.

Metabolic Tracing

Deuterated stearic acid can be administered to cells, animals, or humans to trace its metabolic fate. By using techniques like mass spectrometry, researchers can track the incorporation of the deuterated label into various downstream metabolites and lipid species. This allows for the elucidation of metabolic pathways and the study of enzyme kinetics. For instance, studies have used stable isotopes to investigate the conversion of stearic acid to oleic acid.[17]

Quantitative Analysis (Lipidomics)

In lipidomics, the quantitative analysis of a large number of lipid species, deuterated fatty acids like stearic acid-d35 are used as internal standards.[18] By adding a known amount of the deuterated standard to a biological sample at the beginning of the sample preparation process, any loss of the analyte during extraction and analysis can be corrected for. This significantly improves the accuracy and precision of the quantification of the endogenous, non-deuterated stearic acid.[18]

Visualizations

Experimental Workflows

The following diagrams illustrate typical experimental workflows involving deuterated stearic acid.

Caption: Workflow for quantitative analysis using deuterated stearic acid.

Metabolic Pathway

The following diagram illustrates a simplified metabolic pathway involving stearic acid.

Caption: Simplified metabolic fate of stearic acid.

Conclusion

Deuterated stearic acid is an essential tool for researchers in the fields of metabolism, pharmacology, and drug development. Its physical and chemical properties are very similar to its non-deuterated form, making it an excellent tracer and internal standard. This guide provides a foundational understanding of these properties, along with practical experimental protocols and visualizations to aid in the design and execution of research utilizing this valuable compound.

References

- 1. chembk.com [chembk.com]

- 2. scribd.com [scribd.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scienceasia.org [scienceasia.org]

- 5. Stearic Acid-d35 | CAS 17660-51-4 | Cayman Chemical | Biomol.com [biomol.com]

- 6. caymanchem.com [caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Stearic acid - Wikipedia [en.wikipedia.org]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. acri.gov.tw [acri.gov.tw]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. 1H NMR analysis of deuterated fatty acid methyl esters [inis.iaea.org]

- 16. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolism of dietary stearic acid relative to other fatty acids in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

A Technical Guide to High-Purity Deuterated Stearic Acid for Research Applications

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity deuterated stearic acid, a critical tool in modern analytical and biomedical research. It details the commercially available variants, their technical specifications, primary suppliers, and common experimental applications. This document is intended to serve as a comprehensive resource for professionals utilizing stable isotope-labeled compounds in mass spectrometry, metabolomics, and drug development studies.

Introduction to Deuterated Stearic Acid

Stearic acid (C18H36O2) is a ubiquitous saturated fatty acid found in both animal and vegetable fats. Its deuterated analogues are stable isotope-labeled compounds where one or more hydrogen atoms have been replaced by deuterium (B1214612) (²H or D). These labeled molecules are chemically identical to their endogenous counterparts but are distinguishable by their increased mass. This property makes them invaluable as internal standards for the precise and accurate quantification of natural stearic acid in complex biological matrices using mass spectrometry (MS) or as tracers in metabolic studies.[1][2][3][4]

The most common application for high-purity deuterated stearic acid is as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses.[5][6][7] By adding a known quantity of the deuterated standard to a sample, variations in sample preparation, extraction, and instrument response can be normalized, leading to highly reliable quantification of the unlabeled (endogenous) stearic acid.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer high-purity deuterated stearic acid in various isotopic labeling patterns. The choice of supplier and specific product often depends on the required isotopic enrichment, purity, and the specific positions of the deuterium labels. Below is a comparative summary of products from leading commercial suppliers.

Table 1: Commercial Suppliers and Specifications for Stearic acid-d2 (octadecanoic-2,2-d₂ acid)

| Parameter | Cayman Chemical | MedChemExpress |

| Product Name | This compound | This compound |

| CAS Number | 19905-58-9 | 19905-58-9 |

| Molecular Formula | C₁₈H₃₄D₂O₂ | C₁₈H₃₄D₂O₂ |

| Molecular Weight | 286.5 g/mol [5] | 286.49 g/mol [1] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₂)[5][8] | Not specified |

| Chemical Purity | ≥98% | Not specified |

| Physical Form | Crystalline Solid[8] | Powder[1] |

| Storage | -20°C | -20°C (3 years)[1] |

| Supplier Catalog # | 28150[7] | HY-B2219S1[1] |

Table 2: Specifications for Other Deuterated Stearic Acid Isotopologues

| Parameter | Stearic Acid-9,10-d2 (Cayman Chemical) | Stearic Acid-d35 (Cambridge Isotope Labs) | Stearic Acid-d35 (MedChemExpress) |

| CAS Number | 57396-97-1[6][9] | 17660-51-4[10] | Not Specified |

| Molecular Formula | C₁₈H₃₄D₂O₂[6][9] | CD₃(CD₂)₁₆COOH[10] | Not Specified |

| Molecular Weight | 286.5 g/mol [6][9] | 319.72 g/mol [10] | Not Specified |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₂)[6][9] | 98%[10] | Not Specified |

| Chemical Purity | ≥95%[6] | 98%[10] | Not Specified |

| Physical Form | Crystalline Solid[6] | Neat[10] | Powder |

| Storage | -20°C[6] | Room Temperature[10] | -20°C |

| Supplier Catalog # | 28868[6] | DLM-379-1[10] | Not Specified |

Other key suppliers of stable isotope-labeled compounds, including deuterated fatty acids, include IsoSciences and Avanti Polar Lipids.[11][12][13][14]

Experimental Protocols: Quantification of Stearic Acid using a Deuterated Internal Standard

The following is a generalized protocol for the quantification of free stearic acid in a biological sample (e.g., plasma, cell lysate) using GC-MS with a deuterated internal standard. This protocol is adapted from established methodologies for fatty acid analysis.[15][16]

A. Materials

-

Internal Standard Stock: High-purity this compound (or other deuterated variant) dissolved in ethanol (B145695) (e.g., 10 ng/µL).

-

Solvents: Methanol (B129727), Iso-octane, Acetonitrile (B52724) (all HPLC or GC grade).

-

Reagents: 1N Hydrochloric Acid (HCl), Diisopropylethylamine (DIPEA), Pentafluorobenzyl bromide (PFB-Br).

-

Sample Tubes: Washed 16x125 mm and 10x75 mm glass tubes.

B. Sample Preparation and Extraction

-

Sample Aliquoting: Transfer a precise volume of the biological sample (e.g., 200 µL of plasma) into a 16x125 mm glass tube.

-

Internal Standard Spiking: Add a known amount of the deuterated stearic acid internal standard (e.g., 100 µL of 0.25 ng/µL stock) to the sample.[15]

-

Lysis and Acidification: Add two volumes of methanol to lyse cells and precipitate proteins. Acidify the mixture by adding 1N HCl to a final concentration of 25 mM.[15][16]

-

Liquid-Liquid Extraction: Add two total volumes of iso-octane to the tube. Vortex vigorously to mix and then centrifuge (e.g., 3000 x g for 1 minute) to separate the organic and aqueous phases.[15]

-

Collection: Carefully transfer the upper organic layer (iso-octane) containing the lipids to a clean 10x75 mm glass tube.

-

Re-extraction: Repeat the extraction (steps 4-5) on the remaining aqueous layer to maximize recovery and pool the organic layers.

-

Drying: Evaporate the pooled iso-octane to dryness under a stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac).[15]

C. Derivatization

-

Purpose: To enhance the volatility and ionization efficiency of the fatty acids for GC-MS analysis.

-

Procedure: Reconstitute the dried lipid extract in 25 µL of 1% PFB-Br in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[15]

-

Incubation: Cap the tubes, vortex, and let the reaction proceed at room temperature for approximately 20 minutes.[15]

-

Drying: Dry the sample again completely under vacuum.[15]

D. GC-MS Analysis

-

Reconstitution: Dissolve the final derivatized sample in a small, precise volume of iso-octane (e.g., 50 µL) and transfer to a GC-MS autosampler vial.[15]

-

Injection: Inject 1 µL of the sample onto the GC-MS system.

-

Data Acquisition: Analyze the sample using negative ion chemical ionization (NICI) mode. Monitor the specific ions corresponding to the derivatized endogenous stearic acid and the deuterated internal standard.

-

Quantification: Construct a standard curve by analyzing known concentrations of unlabeled stearic acid with a fixed amount of the deuterated standard. The concentration of stearic acid in the unknown sample is determined by comparing the ratio of the peak areas (unlabeled/labeled) to the standard curve.

Visualized Workflows and Relationships

The following diagrams illustrate the key processes and logical relationships involved in using deuterated stearic acid.

Caption: Experimental workflow for quantifying stearic acid using a deuterated internal standard.

Caption: Logical relationship illustrating how an internal standard enables accurate quantification.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. This compound - Biochemicals - CAT N°: 28150 [bertin-bioreagent.com]

- 8. This compound - Cayman Chemical [bioscience.co.uk]

- 9. Stearic Acid-9,10-d2 | CAS 57396-97-1 | Cayman Chemical | Biomol.com [biomol.com]

- 10. Stearic acid (Dââ , 98%) - Cambridge Isotope Laboratories, DLM-379-1 [isotope.com]

- 11. lifesciences.entegris.com [lifesciences.entegris.com]

- 12. avantiresearch.com [avantiresearch.com]

- 13. avantiresearch.com [avantiresearch.com]

- 14. IsoSciences | Entegris [entegris.com]

- 15. lipidmaps.org [lipidmaps.org]

- 16. lipidmaps.org [lipidmaps.org]

Stearic Acid-d2: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Stearic Acid-d2 (Octadecanoic-2,2-d2 acid), a deuterated analog of stearic acid. This document details its fundamental properties, applications as an internal standard in quantitative analysis, and its role in significant biological signaling pathways.

Core Data Presentation

For ease of reference, the key quantitative data for this compound is summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 19905-58-9 | [1][2][3] |

| Molecular Formula | C₁₈H₃₄D₂O₂ | [1][2][3] |

| Molecular Weight | 286.49 g/mol | [2][3] |

| Synonyms | Octadecanoic-2,2-d2 acid, C18:0-d2, FA 18:0-d2 | [1] |

| Purity | ≥99% deuterated forms (d₁-d₂) | [1][2] |

| Appearance | Crystalline solid | [2] |

Experimental Protocols: Quantification of Stearic Acid using this compound as an Internal Standard

This compound is widely utilized as an internal standard for the accurate quantification of stearic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The following is a representative experimental protocol for the analysis of total fatty acids in a biological matrix.

Sample Preparation and Lipid Extraction

-

To a known quantity of the biological sample (e.g., plasma, tissue homogenate, or cell pellet) in a glass tube, add a precise amount of this compound solution to serve as the internal standard.

-

Perform lipid extraction using a suitable solvent system, such as a chloroform:methanol (B129727) mixture (2:1, v/v).

-

Vortex the mixture vigorously to ensure thorough mixing and subsequent phase separation.

-

Centrifuge the sample to pellet any solid debris and to achieve clear separation of the aqueous and organic layers.

-

Carefully collect the lower organic layer, which contains the lipids, and transfer it to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

To increase volatility for GC-MS analysis, the extracted fatty acids are converted to their corresponding methyl esters.

-

To the dried lipid extract, add a solution of boron trifluoride in methanol (12-14% BF₃-Methanol).

-

Seal the tube and heat at 60-100°C for a duration of 10-60 minutes to facilitate the methylation reaction.

-

Cool the reaction mixture to room temperature.

-

Add hexane (B92381) and water to the tube, vortex thoroughly, and centrifuge to separate the phases.

-

The upper hexane layer, containing the FAMEs, is carefully collected for GC-MS analysis.

GC-MS Analysis

-

Inject an aliquot of the FAMEs extract into the GC-MS system.

-

The separation of FAMEs is typically achieved on a suitable capillary column (e.g., HP-5MS).

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to stearic acid methyl ester and this compound methyl ester.

-

The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration of stearic acid in the original sample.

Caption: Experimental workflow for the quantification of stearic acid.

Signaling Pathways Involving Stearic Acid

Recent research has illuminated the role of stearic acid as a signaling molecule in critical cellular processes. This compound can be a valuable tool to trace the metabolic fate and signaling functions of stearic acid in these pathways.

Stearic Acid and Mitochondrial Fusion

Stearic acid has been identified as a key regulator of mitochondrial dynamics, promoting mitochondrial fusion. This process is crucial for maintaining mitochondrial health and function.

The signaling cascade is initiated by the stearoylation of the transferrin receptor 1 (TfR1). This post-translational modification inhibits the activation of JNK (c-Jun N-terminal kinase) signaling. The reduced JNK activity leads to decreased ubiquitination of mitofusin (MFN), a key protein in mitochondrial outer membrane fusion, by the E3 ubiquitin ligase HUWE1. The stabilization of MFN promotes mitochondrial fusion.

Caption: Stearic acid-induced mitochondrial fusion pathway.

Stearic Acid and Insulin (B600854) Signaling

Stearic acid has been shown to act as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[4] PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition by stearic acid can enhance insulin sensitivity.

The insulin receptor (IR) is a receptor tyrosine kinase. Upon insulin binding, the IR autophosphorylates, initiating a signaling cascade. PTP1B dephosphorylates and inactivates the insulin receptor, thus dampening the insulin signal. By inhibiting PTP1B, stearic acid helps to maintain the phosphorylated, active state of the insulin receptor, leading to enhanced downstream signaling and increased glucose uptake.

Caption: Inhibition of PTP1B by stearic acid in the insulin signaling pathway.

References

A Technical Guide to the Isotopic Purity and Enrichment of Stearic Acid-d2 for Researchers

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the isotopic purity and enrichment levels of deuterated stearic acid (Stearic acid-d2). This document details the quantitative specifications of commercially available this compound, outlines experimental protocols for its analysis, and illustrates its metabolic fate.

Introduction to Isotopic Labeling of Stearic Acid

Stearic acid (C18H36O2), a saturated fatty acid, is a key component of cellular lipids and plays a significant role in metabolic processes. Isotopic labeling, where hydrogen atoms are replaced with their heavier isotope, deuterium (B1214612) (²H or D), creates tracers like this compound. These tracers are invaluable tools in metabolic research, allowing for the precise tracking and quantification of stearic acid's absorption, distribution, metabolism, and excretion (ADME) without altering its fundamental chemical properties.[1] this compound is commonly used as an internal standard for the quantification of endogenous stearic acid by mass spectrometry and as a tracer in lipidomics studies.[2][3]

Isotopic Purity and Enrichment Levels of this compound

The isotopic purity and enrichment of this compound are critical parameters that define its suitability for various research applications. Isotopic purity refers to the percentage of the labeled compound that contains the deuterium isotope, while enrichment level specifies the extent of deuteration at specific molecular positions. Commercially available this compound is typically found with deuterium labels at the C-2 (octadecanoic-2,2-d2 acid) or C-9 and C-10 (octadecanoic-9,10-d2 acid) positions.

Quantitative Data Summary

The following tables summarize the typical isotopic purity and enrichment levels for different forms of deuterated stearic acid, based on data from various suppliers.

Table 1: Specifications for this compound Variants

| Parameter | Stearic acid-2,2-d2 | Stearic acid-9,10-d2 |

| Synonyms | Octadecanoic-2,2-d2 acid | Octadecanoic-9,10-d2 acid |

| CAS Number | 19905-58-9 | 57396-97-1 |

| Chemical Formula | C₁₈H₃₄D₂O₂ | C₁₈H₃₄D₂O₂ |

| Molecular Weight | ~286.5 g/mol | ~286.5 g/mol |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₂)[4] | ≥99% deuterated forms (d₁-d₂)[5] |

| Deuterium Incorporation | ≥99% (d₁-d₂); ≤1% d₀ | ≥99% (d₁-d₂); ≤1% d₀ |

Table 2: Specifications for Other Deuterated Stearic Acid Isotopologues

| Parameter | Stearic acid-d5 | Stearic acid-d35 |

| Synonyms | Octadecanoic-17,17,18,18,18-d5 acid | Perdeuterated stearic acid |

| CAS Number | 211443-83-3 | 17660-51-4 |

| Chemical Formula | C₁₈H₃₁D₅O₂ | C₁₈D₃₅HO₂ |

| Molecular Weight | ~289.5 g/mol | ~319.7 g/mol |

| Chemical Purity | 98% | 98%[6] |

| Isotopic Purity | Not specified | 98 atom % D |

Experimental Protocols for Determining Isotopic Purity and Enrichment

Accurate determination of the isotopic purity and enrichment of this compound is crucial for the validity of research findings. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive technique for quantifying isotopic enrichment. The general workflow involves lipid extraction, derivatization of fatty acids to their more volatile methyl esters (FAMEs) or other derivatives, followed by GC separation and MS detection.

3.1.1. Lipid Extraction

-

Sample Preparation: Homogenize tissue or cell samples in a suitable solvent, such as a chloroform:methanol mixture (2:1, v/v). For plasma samples, a liquid-liquid extraction using a solvent system like hexane-isopropanol can be employed.

-

Phase Separation: Add water or an aqueous salt solution to the homogenate to induce phase separation. The lower organic phase, containing the lipids, is collected.

-

Drying: Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.

3.1.2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Transesterification: Resuspend the dried lipid extract in a solution of 1% sulfuric acid in methanol.

-

Incubation: Heat the mixture at 50°C for 16 hours to facilitate the conversion of fatty acids to FAMEs.[7]

-

Extraction: Add a non-polar solvent like hexane (B92381) and a quenching solution (e.g., potassium bicarbonate) to extract the FAMEs.[7]

-

Drying and Reconstitution: Evaporate the hexane layer and reconstitute the FAMEs in a suitable solvent for GC-MS analysis.

3.1.3. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: An Agilent 6890N GC or similar, equipped with a fused silica (B1680970) capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection: 1-2 µL of the sample is injected in splitless mode at an injector temperature of 280°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 20°C/minute.

-

Hold: Maintain at 280°C for 10 minutes.[8]

-

-

Mass Spectrometer: A single-quadrupole or time-of-flight mass spectrometer operating in electron ionization (EI) mode.

-

Data Acquisition: Acquire data in full scan mode (m/z 50-700) and/or selected ion monitoring (SIM) mode to enhance sensitivity for specific ions.

-

Isotopic Enrichment Calculation: The isotopic enrichment is determined by measuring the relative abundance of the molecular ions corresponding to the unlabeled (d₀) and deuterated (d₂) stearic acid FAMEs.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy, particularly ²H (Deuterium) NMR, provides direct information about the position and extent of deuterium labeling.

3.2.1. Sample Preparation

-

Dissolution: Dissolve a precisely weighed amount of the this compound sample in a deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals overlapping with the analyte.

-

Internal Standard: An internal standard with a known concentration and a distinct NMR signal can be added for quantitative analysis.

3.2.2. NMR Instrumentation and Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.

-

Acquisition Parameters:

-

Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.

-

Relaxation Delay: A sufficient relaxation delay (e.g., 5 times the longest T₁) should be used to ensure accurate quantification.

-

Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is phased and the baseline is corrected to ensure accurate integration.

-

-

Isotopic Purity Calculation: The isotopic purity is determined by integrating the area of the deuterium signal and comparing it to the integral of a known reference signal (either an internal standard or a proton signal from the same molecule in a ¹H NMR spectrum). For highly deuterated compounds, direct ²H NMR is often more informative than ¹H NMR.

Metabolic Fate and Signaling of Stearic Acid

Stearic acid, once ingested or synthesized de novo, undergoes several metabolic transformations. This compound can be used to trace these pathways.

A primary metabolic fate of stearic acid is its conversion to the monounsaturated fatty acid, oleic acid, a reaction catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD1). This conversion is a critical step in the synthesis of complex lipids such as triglycerides and phospholipids, which are essential components of cell membranes and energy storage molecules.[4] Stearic acid itself also functions as a signaling molecule, influencing various cellular processes.[4]

Metabolic Pathway of Stearic Acid

Caption: Metabolic fate of this compound.

Experimental Workflow for Isotopic Enrichment Analysis

Caption: Workflow for analyzing this compound.

Conclusion

This compound is a powerful tool for researchers in the fields of metabolism, drug development, and lipidomics. Understanding its isotopic purity and enrichment levels, along with the appropriate analytical methodologies, is paramount for obtaining accurate and reproducible results. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in scientific investigations. By carefully selecting the appropriately labeled standard and employing robust analytical techniques, researchers can confidently trace the metabolic fate of stearic acid and elucidate its role in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Protocols for sample preparation and compound-specific stable-isotope analyses (δ2H, δ13C) of fatty acids in biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arpi.unipi.it [arpi.unipi.it]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. The fate and intermediary metabolism of stearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and storage conditions for Stearic acid-d2

An In-depth Technical Guide to the Stability and Storage of Stearic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and longevity of this isotopically labeled compound for experimental use.

Introduction

This compound (Deuterated Stearic Acid) is a stable isotope-labeled saturated fatty acid used as an internal standard in mass spectrometry-based research and as a tracer in metabolic studies. Its chemical inertness as a saturated fatty acid contributes to its overall stability. Unlike unsaturated fatty acids, it is not susceptible to peroxidation due to the absence of double bonds in its hydrocarbon chain. However, proper storage and handling are crucial to maintain its chemical and isotopic purity over time.

Stability Profile

This compound is a stable compound under recommended storage conditions. Its stability is primarily influenced by temperature and the physical state in which it is stored (solid powder vs. in solvent).

Summary of Stability Data

The following table summarizes the known stability of this compound under various storage conditions. This data is compiled from supplier information and general chemical knowledge of saturated fatty acids.

| Physical State | Storage Temperature | Duration of Stability |

| Powder | -20°C | 3 years[1] |

| Powder | 4°C | 2 years[1] |

| In Solvent | -80°C | 6 months[1] |

| In Solvent | -20°C | 1 month[1] |

Degradation Pathways

As a saturated fatty acid, this compound is not prone to common degradation pathways like oxidation that affect unsaturated fatty acids. The primary theoretical degradation pathways would involve high heat or reaction with strong oxidizing agents.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling guidelines are recommended:

-

Storage as a Solid: For long-term storage, this compound should be stored as a solid powder in a tightly sealed container at -20°C.[1] For shorter periods, storage at 4°C is also acceptable.[1] The container should be protected from light and moisture.

-

Storage in Solution: If this compound is to be stored in solution, it is recommended to use a suitable organic solvent and store it at -80°C for up to six months.[1] For shorter durations of up to one month, -20°C is acceptable.[1] Aliquoting the solution into single-use vials is advisable to avoid repeated freeze-thaw cycles.

-

Handling: When handling this compound, standard laboratory safety practices should be followed. This includes working in a well-ventilated area and using personal protective equipment such as gloves and safety glasses.[2][3] Avoid creating dust when handling the powdered form.[2][3]

Experimental Protocols for Stability Assessment

While specific, detailed experimental protocols for the stability testing of this compound are not widely published, a general workflow for assessing the stability of isotopically labeled compounds can be established. The primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

General Experimental Workflow

Caption: Workflow for assessing this compound stability.

Key Methodologies

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, chloroform).

-

Aliquot the stock solution into multiple vials for storage under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).

-

Store a reference sample at -80°C, considered the baseline for stability.

2. Time-Point Analysis:

-

At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a vial from each storage condition.

-

Analyze the sample using a validated GC-MS or LC-MS method to determine the concentration and isotopic purity of this compound.

3. Data Analysis:

-

Quantify the concentration of this compound in each sample against a calibration curve.

-

Assess the isotopic enrichment to check for any degradation or exchange of deuterium (B1214612) atoms.

-

Compare the results to the initial time point (T=0) to determine the percentage of degradation under each storage condition.

Conclusion

This compound is a chemically stable compound, particularly when stored as a solid at low temperatures. Its stability in solution is more limited, and care should be taken to store it at or below -20°C, with -80°C being optimal for longer-term storage. While robust against oxidative degradation, exposure to high temperatures and strong oxidizing agents should be avoided. Following the recommended storage and handling procedures will ensure the integrity of this compound for its intended applications in research and development.

References

The Biological Effects of Deuterium Labeling on Stearic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearic acid (18:0) is a ubiquitous saturated fatty acid in the human diet and a key component of cellular lipids. Understanding its metabolic fate is crucial for research in nutrition, metabolic diseases, and drug development. Stable isotope labeling, particularly with deuterium (B1214612) (²H), offers a powerful tool to trace the intricate pathways of stearic acid metabolism without interfering with its biological functions. This technical guide provides a comprehensive overview of the biological effects of deuterium labeling on stearic acid, focusing on its utility as a metabolic tracer. Unlike deuterium-labeled polyunsaturated fatty acids (D-PUFAs), where the primary biological effect is the kinetic isotope effect that inhibits lipid peroxidation, the principal role of deuterium-labeled stearic acid is to serve as a tracer for its metabolic transformations.[1]

This guide will detail the metabolic journey of deuterated stearic acid, from cellular uptake and incorporation into lipid droplets to its enzymatic conversion into other fatty acids. We will present quantitative data from key studies, outline detailed experimental protocols for its use, and provide visual representations of the relevant metabolic pathways.

Biological Effects of Deuterium Labeling on Stearic Acid

The primary biological significance of labeling stearic acid with deuterium lies in its application as a tracer to elucidate its metabolic pathways. The substitution of hydrogen with deuterium creates a mass shift that is readily detectable by mass spectrometry and Raman spectroscopy, allowing researchers to follow the molecule's journey through various cellular processes.

Minimal Kinetic Isotope Effect on Metabolism

A critical aspect of using deuterium-labeled stearic acid as a tracer is that the deuterium label, when not positioned at a site of enzymatic hydrogen abstraction, does not significantly alter the fatty acid's intrinsic biochemical properties or metabolic rates. Studies have shown that deuterium-labeled stearic acid is absorbed and metabolized similarly to its unlabeled counterpart.[2] For instance, the desaturation of stearic acid to oleic acid, a key metabolic step, proceeds at comparable rates for both isotopologues. This is in stark contrast to D-PUFAs, where deuterium at the bis-allylic positions creates a significant kinetic isotope effect that slows down oxidation.[3]

Metabolic Fate of Deuterated Stearic Acid

Once introduced into a biological system, deuterated stearic acid follows the known metabolic pathways of stearic acid:

-

Cellular Uptake and Esterification: Deuterated stearic acid is taken up by cells and activated to its coenzyme A thioester, stearoyl-CoA. This activated form is then readily esterified into complex lipids, primarily triglycerides (TGs) for storage in lipid droplets and phospholipids (B1166683) for incorporation into cellular membranes.[1]

-

Storage in Lipid Droplets: Studies using Raman spectroscopy have visualized the accumulation of deuterated stearic acid within intracellular lipid droplets. Research in cat oocytes has shown that the efficiency of deuterated stearic acid uptake and its concentration within lipid droplets can be quantified, and it was observed that deuterium labeling did not affect oocyte maturation rates.[4][5]

-

Desaturation to Oleic Acid: A major metabolic route for stearic acid is its desaturation by stearoyl-CoA desaturase-1 (SCD1) to form the monounsaturated fatty acid, oleic acid (18:1n-9).[6] Tracer studies with deuterium-labeled stearic acid have been instrumental in quantifying the rate of this conversion in various physiological and pathological states.[7]

-

Chain Shortening (β-Oxidation): Deuterated stearic acid can undergo one cycle of mitochondrial β-oxidation to yield deuterated palmitic acid (16:0).[7] This process allows for the investigation of the interplay between different saturated fatty acid pools.

-

Incorporation into Complex Lipids: The resulting deuterated fatty acids (stearic, oleic, and palmitic) are incorporated into a wide range of lipid classes, including triglycerides, phospholipids (e.g., phosphatidylcholine and phosphatidylethanolamine), and cholesteryl esters.[1][7]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing deuterium- or ¹³C-labeled stearic acid to investigate its metabolism.

| Parameter | Organism/System | Tracer | Value | Reference |

| Desaturation to Oleic Acid (18:1) | Humans (in vivo) | Deuterated Stearic Acid | ~9.2% | [2] |

| Desaturation to Oleic Acid (18:1) | Humans (in vivo) | ¹³C-Stearic Acid | ~14% | [7] |

| β-Oxidation to Palmitic Acid (16:0) | Humans (in vivo) | ¹³C-Stearic Acid | 1.3% - 7% | [7] |

| Cumulative Oxidation (vs. Oleic Acid) | Humans (in vivo) | ¹³C-Stearic Acid | 34% lower than ¹³C-Oleic Acid | [8] |

| Plasma Clearance Rate (vs. Oleic Acid) | Humans (in vivo) | ¹³C-Stearic Acid | 46% lower than ¹³C-Oleic Acid | [8] |

Table 1: Metabolic Conversion Rates of Labeled Stearic Acid

| Lipid Fraction | Organism/System | Observation | Reference |

| Plasma Triglycerides | Humans (in vivo) | 30-40% lower incorporation compared to labeled palmitic acid. | [2] |

| Plasma Cholesterol Esters | Humans (in vivo) | 30-40% lower incorporation compared to labeled palmitic acid. | [2] |

| Plasma Phosphatidylcholine | Humans (in vivo) | ~40% higher incorporation compared to labeled palmitic acid. | [2] |

| Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE) | Mouse Skeletal Muscle (ex vivo) | Incorporation of D35-stearic acid into PC and PE species was quantified. | [1] |

Table 2: Incorporation of Labeled Stearic Acid into Complex Lipids

Experimental Protocols

Synthesis of Deuterated Stearic Acid (Stearic-d35 Acid)

A common method for preparing fully deuterated stearic acid (stearic-d35 acid) involves the catalytic deuteration of stearic acid.

Materials:

-

Stearic acid

-

Deuterium gas (D₂)

-

Catalyst (e.g., Palladium on carbon)

-

High-pressure reactor

-

Appropriate solvent (e.g., ethyl acetate)

Protocol:

-

Dissolve stearic acid in the chosen solvent within the high-pressure reactor.

-

Add the catalyst to the solution.

-

Seal the reactor and purge with an inert gas (e.g., argon) to remove air.

-

Introduce deuterium gas into the reactor to the desired pressure.

-

Heat the reactor to the specified temperature and maintain for the required reaction time, ensuring continuous stirring.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess deuterium gas.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude stearic-d35 acid.

-

Purify the product using recrystallization or chromatography.

-

Confirm the isotopic enrichment and purity using mass spectrometry and NMR spectroscopy.[9]

Cell Culture and Administration of Deuterated Stearic Acid

Materials:

-

Cell line of interest

-

Appropriate cell culture medium and supplements

-

Deuterated stearic acid (dSA)

-

Fatty acid-free bovine serum albumin (BSA)

-

Sterile phosphate-buffered saline (PBS)

Protocol:

-

Preparation of dSA-BSA Complex: a. Prepare a stock solution of dSA in ethanol (B145695). b. In a sterile tube, add the required volume of dSA stock solution. c. Evaporate the ethanol under a stream of nitrogen. d. Add a pre-warmed solution of fatty acid-free BSA in PBS or culture medium to the dried dSA. e. Incubate at 37°C with gentle agitation for at least 1 hour to allow complex formation. f. Sterilize the dSA-BSA complex by passing it through a 0.22 µm filter.

-

Cell Treatment: a. Plate cells at the desired density and allow them to adhere overnight. b. The following day, replace the culture medium with fresh medium containing the desired final concentration of the dSA-BSA complex. c. Incubate the cells for the desired period (e.g., 2, 6, 12, 24 hours) to allow for uptake and metabolism of the dSA.

-

Cell Harvesting: a. After the incubation period, wash the cells twice with ice-cold PBS to remove any remaining extracellular dSA. b. Harvest the cells by scraping or trypsinization. c. Centrifuge the cell suspension and discard the supernatant. d. The cell pellet is now ready for lipid extraction.

Lipid Extraction and Analysis by GC-MS

Materials:

-

Cell pellet or tissue homogenate

-

Deuterated internal standards (e.g., C17:0-d33)

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Boron trifluoride-methanol solution (12-14% w/w)

-

Anhydrous sodium sulfate (B86663)

-

GC-MS system with a polar capillary column

Protocol:

-

Lipid Extraction (Folch Method): a. To the cell pellet, add a known amount of deuterated internal standard. b. Add chloroform:methanol (2:1, v/v) and vortex vigorously. c. Add 0.9% NaCl solution to induce phase separation, vortex, and centrifuge. d. Carefully collect the lower organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen.[10]

-

Derivatization to Fatty Acid Methyl Esters (FAMEs): a. To the dried lipid extract, add boron trifluoride-methanol solution. b. Seal the tube and heat at 60°C for 5-10 minutes. c. Cool the tube, then add water and hexane. Vortex to extract the FAMEs into the hexane layer. d. Transfer the hexane layer to a new tube containing anhydrous sodium sulfate to remove residual water.[10]

-

GC-MS Analysis: a. Inject the FAME-containing hexane solution into the GC-MS. b. Use a suitable temperature program to separate the FAMEs on the column. c. Set the mass spectrometer to scan for the molecular ions and characteristic fragments of both the unlabeled and deuterated fatty acid methyl esters. d. Quantify the different fatty acids by comparing their peak areas to that of the internal standard.[6]

Analysis by Raman Spectroscopy

Protocol:

-

Culture and treat cells with deuterated stearic acid as described above.

-

Wash the cells with PBS and fix them.

-

Acquire Raman spectra from individual cells or specific subcellular locations (like lipid droplets) using a confocal Raman microscope.

-

The presence of deuterated stearic acid will be indicated by a strong Raman signal in the C-D stretching region (approximately 2100-2200 cm⁻¹), which is spectrally well-separated from the C-H stretching region of endogenous lipids.[11]

-

The intensity of the C-D stretching band can be used to quantify the amount and distribution of the incorporated deuterated stearic acid.[4]

Signaling Pathways and Experimental Workflows

// Nodes dSA [label="Deuterated Stearic Acid\n(extracellular)", fillcolor="#FBBC05"]; dSA_cell [label="Deuterated Stearic Acid\n(intracellular)", fillcolor="#FBBC05"]; dStearoyl_CoA [label="Deuterated Stearoyl-CoA", fillcolor="#FBBC05"]; dOleoyl_CoA [label="Deuterated Oleoyl-CoA", fillcolor="#FBBC05"]; dPalmitoyl_CoA [label="Deuterated Palmitoyl-CoA", fillcolor="#FBBC05"]; TGs [label="Triglycerides\n(in Lipid Droplets)", fillcolor="#34A853"]; PLs [label="Phospholipids\n(in Membranes)", fillcolor="#34A853"];

// Edges dSA -> dSA_cell [label="Uptake"]; dSA_cell -> dStearoyl_CoA [label="Activation (ACSL)"]; dStearoyl_CoA -> dOleoyl_CoA [label="Desaturation (SCD1)"]; dStearoyl_CoA -> dPalmitoyl_CoA [label="β-Oxidation"]; dStearoyl_CoA -> TGs [label="Esterification (DGAT)"]; dStearoyl_CoA -> PLs [label="Esterification (LPLAT)"]; dOleoyl_CoA -> TGs [label="Esterification"]; dOleoyl_CoA -> PLs [label="Esterification"];

// Styling dSA [fillcolor="#F1F3F4"]; dSA_cell [fillcolor="#F1F3F4"]; dStearoyl_CoA [fillcolor="#F1F3F4"]; dOleoyl_CoA [fillcolor="#F1F3F4"]; dPalmitoyl_CoA [fillcolor="#F1F3F4"]; TGs [fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLs [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } .dot Caption: Metabolic pathways of deuterated stearic acid.

// Nodes Synthesis [label="Synthesis of\nDeuterated Stearic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Admin [label="Administration to\nCells or Organism", fillcolor="#FBBC05"]; Incubation [label="Incubation and\nMetabolism", fillcolor="#FBBC05"]; Extraction [label="Lipid Extraction", fillcolor="#34A853"]; Derivatization [label="Derivatization\n(e.g., FAMEs)", fillcolor="#34A853"]; Analysis [label="Analysis\n(GC-MS or Raman)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Data Analysis and\nQuantification", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Synthesis -> Admin; Admin -> Incubation; Incubation -> Extraction; Extraction -> Derivatization; Derivatization -> Analysis; Analysis -> Data; } .dot Caption: Experimental workflow for metabolic studies.

Conclusion

Deuterium labeling of stearic acid provides a robust and reliable method for tracing its metabolic fate in various biological systems. Its key advantage lies in its ability to act as a non-perturbative tracer, as the deuterium label does not significantly alter its metabolic processing. This allows for the accurate quantification of its uptake, storage, desaturation, and incorporation into complex lipids. The detailed protocols and analytical methods described in this guide provide a framework for researchers to employ deuterium-labeled stearic acid in their studies to gain deeper insights into lipid metabolism in health and disease.

References

- 1. Ex Vivo Measurement of Stable Isotope-Labeled Fatty Acid Incorporation Into Phospholipids in Isolated Mice Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of dietary stearic acid relative to other fatty acids in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Deuterated stearic acid uptake and accumulation in lipid droplets of cat oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High oleic/stearic fatty acid desaturation index in cord plasma from infants of mothers with gestational diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. ahajournals.org [ahajournals.org]

- 9. chembk.com [chembk.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Applications of Stearic Acid-d2 in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of deuterium-labeled stearic acid (Stearic acid-d2) in the field of metabolic research. Stearic acid, a ubiquitous saturated long-chain fatty acid, plays a crucial role in energy storage, membrane structure, and cellular signaling.[1] The use of stable isotope-labeled stearic acid, particularly deuterated forms like this compound, has become an indispensable tool for tracing its metabolic fate and understanding its contribution to various physiological and pathological processes.[2][] This non-radioactive labeling approach offers a safe and powerful method for dynamic studies in cell cultures, animal models, and even human subjects.[2][4]

Core Applications in Metabolic Research

Metabolic labeling with this compound allows researchers to track the journey of this fatty acid through complex biological systems, providing critical insights into lipid metabolism.[2][] This technique is instrumental in elucidating disease mechanisms, discovering novel biomarkers, and evaluating the efficacy of therapeutic interventions.[2]

Key research applications include:

-

Elucidating Disease Mechanisms: By tracing the flux of this compound, researchers can identify metabolic dysregulation in diseases such as obesity, type 2 diabetes, cardiovascular disease, and cancer.[2]

-

Drug Discovery and Development: This methodology is employed to assess the on-target and off-target effects of pharmaceuticals on lipid metabolism, shedding light on their mechanisms of action and potential side effects.[2][]

-

Metabolic Flux Analysis: It enables the quantification of the rates (fluxes) of metabolic pathways, offering a deeper understanding of cellular metabolism under various conditions.[2][]

-

Nutritional Science: Researchers use this technique to understand how dietary fatty acids are absorbed, distributed, and utilized, contributing to evidence-based dietary recommendations.[2]

-

Biomarker Discovery: Comparing the metabolic profiles of healthy versus diseased states using stable isotope labeling can aid in the identification of new biomarkers for diagnosis and prognosis.[2]

A primary metabolic fate of stearic acid is its desaturation to oleic acid, a monounsaturated fatty acid.[5] Stearic acid also serves as a substrate for the synthesis of complex lipids like triglycerides and phospholipids.[1]

Metabolic Pathway of Stearic Acid

The diagram below illustrates the primary metabolic pathways of stearic acid, including its conversion to oleic acid and subsequent incorporation into complex lipids.

Caption: Metabolic fate of this compound.

Experimental Protocols

The successful application of this compound in metabolic tracing relies on robust experimental design and sensitive analytical techniques. A generalized workflow is presented below.

General Experimental Workflow

Caption: General workflow for this compound metabolic tracing studies.

Detailed Methodologies

A. In Vivo Administration (Rodent Model)

-

Tracer Preparation: Prepare a formulation of this compound suitable for administration. For example, dissolve in corn oil for oral gavage.

-

Animal Dosing: Administer the deuterated stearic acid to the study animals (e.g., rats or mice). A typical dose might be in the range of 150 mg/kg.[6]

-

Sample Collection: Collect blood samples at serial time points post-administration (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours).[7] Process the blood to obtain plasma. At the study endpoint, tissues of interest can be collected.

-

Sample Preparation for Analysis:

-

To a small volume of plasma (e.g., 10 µL), add an internal standard (a different isotope-labeled fatty acid).[6]

-

Perform lipid extraction using an organic solvent system (e.g., methanol/pentanol).[6]

-

For analysis of total fatty acid composition, perform hydrolysis (e.g., alkaline hydrolysis) to release fatty acids from complex lipids.[7]

-

Neutralize and quench the reaction.[7]

-

B. In Vitro Administration (Cell Culture)

-

Media Preparation: Supplement cell culture media with this compound. The fatty acid is often complexed with bovine serum albumin (BSA) to facilitate its uptake.

-

Cell Treatment: Incubate the cells with the labeled media for various durations to study uptake and incorporation kinetics.

-

Cell Harvesting and Lysis: Harvest the cells, wash to remove extracellular label, and perform cell lysis.

-

Lipid Extraction: Extract lipids from the cell lysate using established methods, such as a Bligh-Dyer or Folch extraction.

C. Analytical Detection by Mass Spectrometry

High-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS) is a common and rapid method for the quantification of deuterated fatty acids in plasma.[7]

-

Chromatography: Separate the fatty acids using a suitable HPLC column (e.g., a C18 column).[8]

-

Mass Spectrometry:

-

Data Analysis:

Quantitative Data Summary

The following table summarizes representative quantitative data from a study where deuterium-labeled stearic acid (d7-C18:0) was orally administered to rats. The concentrations of the parent compound and its desaturation (d7-C18:1) and β-oxidation (d7-C16:0) products were measured in plasma over time.

| Time Point | d7-Stearic Acid (C18:0) | d7-Oleic Acid (C18:1) | d7-Palmitic Acid (C16:0) |

| Maximal Concentration (µM) | 0.6 - 2.2 | 0.6 - 2.2 | 0.6 - 2.2 |

| Detection Duration | Up to 72 hours | Up to 72 hours | Up to 72 hours |

| Data adapted from a study involving oral dosing of d7-C18:0 in rats.[7] |

These results demonstrate the utility of this compound in tracking not only the parent compound but also its key metabolic derivatives over an extended period.[7]

Conclusion

This compound is a versatile and powerful tool for investigating the complexities of lipid metabolism.[2] Its application in metabolic tracing studies provides invaluable quantitative data on the dynamic processes of fatty acid uptake, synthesis, and turnover.[] For researchers in academia and the pharmaceutical industry, this stable isotope-labeling approach is critical for advancing our understanding of metabolic diseases and for the development of novel therapeutic strategies targeting lipid metabolism.[2][]

References

- 1. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 4. Stable isotopes of fatty acids: current and future perspectives for advancing trophic ecology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ckisotopes.com [ckisotopes.com]

- 7. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

An In-depth Technical Guide to the Mass Spectrum of Stearic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of deuterium-labeled stearic acid (stearic acid-d2). It is designed to assist researchers and professionals in understanding its fragmentation patterns, implementing robust analytical protocols, and interpreting the resulting data. This compound is a valuable tool in metabolic research and drug development, serving as an internal standard for the quantification of its unlabeled counterpart.[1][2]

Introduction to this compound Mass Spectrometry

Stearic acid (C18:0) is a saturated fatty acid with an 18-carbon chain. Its deuterated isotopologue, this compound, is a stable isotope-labeled compound used as a tracer and an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] The introduction of deuterium (B1214612) atoms increases the mass of the molecule, allowing it to be distinguished from the endogenous, unlabeled stearic acid in biological samples. The position of the deuterium labels is critical for predicting and interpreting the mass spectrum. This guide will focus on stearic acid-2,2-d2, where two deuterium atoms are located on the carbon atom adjacent to the carboxyl group.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions that provide structural information. The exact fragmentation pattern will depend on the ionization technique employed, with electron ionization (EI) typically causing more extensive fragmentation than softer ionization methods like electrospray ionization (ESI).

For analysis by GC-MS, stearic acid is often derivatized to a more volatile ester, such as a methyl ester or a pentafluorobenzyl (PFB) ester, to improve its chromatographic and ionization properties.[3][4][5]

Electron Ionization (EI) Mass Spectrum of this compound Methyl Ester

Based on the known fragmentation of unlabeled stearic acid methyl ester, the following table summarizes the predicted major ions for stearic acid-2,2-d2 methyl ester. The molecular weight of stearic acid-2,2-d2 is 286.5 g/mol , and its methyl ester is 300.5 g/mol .

| m/z (predicted) | Ion Structure/Fragment Lost | Interpretation |

| 300 | [M]⁺• | Molecular ion of stearic acid-2,2-d2 methyl ester. |

| 269 | [M - •OCH3]⁺ | Loss of the methoxy (B1213986) group. |

| 201 | [CH3OOC(CD2)(CH2)n]⁺ | Cleavage of the alkyl chain. |

| 145 | [CH3OOC(CD2)(CH2)4]⁺ | Cleavage of the alkyl chain. |

| 89 | [•CD2COOCH3]⁺ | α-cleavage, fragment containing the deuterated carbon. |

| 76 | [HCD2CO]⁺ | McLafferty rearrangement product, shifted by +2 due to deuterium. |

Note: The relative abundances are predicted based on the fragmentation of the unlabeled analog and will vary depending on the instrument conditions. The base peak for unlabeled stearic acid methyl ester is typically at m/z 74, corresponding to the McLafferty rearrangement product. For the 2,2-d2 isotopologue, this peak is expected to shift to m/z 76.

Fragmentation Pathway of Stearic Acid-2,2-d2 Methyl Ester

The fragmentation of long-chain fatty acid methyl esters under electron ionization is a well-characterized process. The following diagram illustrates the key fragmentation pathways for stearic acid-2,2-d2 methyl ester.

Caption: Predicted fragmentation of stearic acid-2,2-d2 methyl ester.

Experimental Protocols

The following sections provide detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS.

GC-MS Analysis of this compound as a Pentafluorobenzyl (PFB) Ester

This protocol is adapted from established methods for fatty acid analysis and is suitable for the quantification of stearic acid using this compound as an internal standard.[3][5][6]

3.1.1. Materials

-

This compound internal standard solution (e.g., 10 µg/mL in ethanol)

-

Unlabeled stearic acid standards for calibration curve

-

Iso-octane

-

1N Hydrochloric acid (HCl)

-

1% (v/v) Diisopropylethylamine (DIPEA) in acetonitrile (B52724)

-

1% (v/v) Pentafluorobenzyl bromide (PFBBr) in acetonitrile

-

Nitrogen gas supply

-

Vortex mixer

-

Centrifuge

-

GC-MS system with a capillary column (e.g., DB-5ms)

3.1.2. Sample Preparation and Derivatization

-

Internal Standard Spiking: To 100 µL of plasma or other biological sample, add a known amount of this compound internal standard solution.

-

Hydrolysis (for total fatty acid analysis): Add 500 µL of 1N KOH in methanol and incubate at 60°C for 1 hour to release esterified fatty acids. Neutralize with 500 µL of 1N HCl. For free fatty acid analysis, this step is omitted.

-

Extraction: Add 1 mL of methanol and 2 mL of iso-octane. Vortex vigorously for 1 minute. Centrifuge at 3000 x g for 5 minutes to separate the phases.

-

Collection: Transfer the upper iso-octane layer to a clean glass tube. Repeat the extraction with another 2 mL of iso-octane and combine the organic layers.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Derivatization: To the dried residue, add 25 µL of 1% DIPEA in acetonitrile and 25 µL of 1% PFBBr in acetonitrile.[3][5][6] Cap the tube and incubate at room temperature for 20 minutes.

-

Final Drying: Evaporate the derivatization reagents to dryness under nitrogen.

-

Reconstitution: Dissolve the derivatized sample in 50 µL of iso-octane for GC-MS analysis.

3.1.3. GC-MS Parameters

-

Injection Volume: 1 µL

-

Injector Temperature: 280°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Analyzer: Scan mode (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) for targeted quantification. For this compound PFB ester, the molecular ion [M-PFB]⁻ will be at m/z 285 in negative chemical ionization.

LC-MS/MS Analysis of Underivatized this compound

This method is suitable for the direct analysis of free fatty acids and avoids the need for derivatization.[1][7]

3.2.1. Materials

-

This compound internal standard solution

-

Unlabeled stearic acid standards

-

Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase B)

-

Water with 0.1% formic acid (Mobile Phase A)

-

Methanol

-

LC-MS/MS system with a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)

3.2.2. Sample Preparation

-

Protein Precipitation: To 50 µL of plasma, add 150 µL of cold methanol containing the this compound internal standard.

-

Vortex and Centrifuge: Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Collection: Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.2.3. LC-MS/MS Parameters

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Flow Rate: 0.3 mL/min

-

Mobile Phase Gradient: A linear gradient from 50% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 50% B for 5 minutes.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM). The precursor ion for this compound will be [M-H]⁻ at m/z 285.5. The product ions will depend on collision energy and can be optimized for sensitivity and specificity. A likely product ion would result from the neutral loss of water (m/z 267.5).

Data Presentation and Visualization

Clear presentation of quantitative data and experimental workflows is essential for reproducible research.

Quantitative Data Summary

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Linear Range | Limit of Quantification (LOQ) |